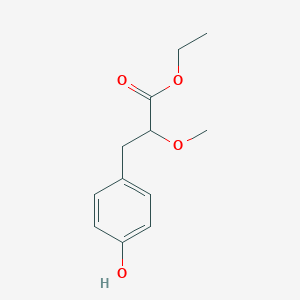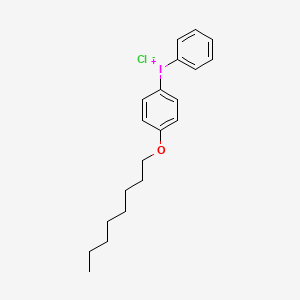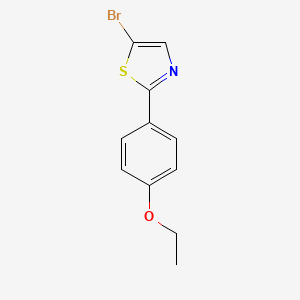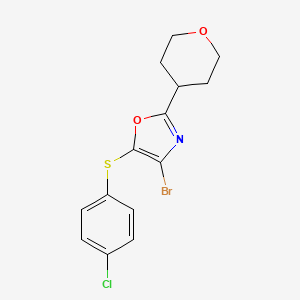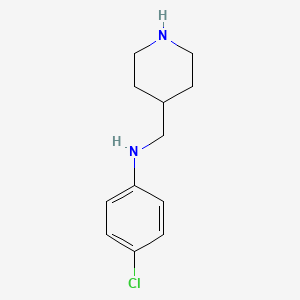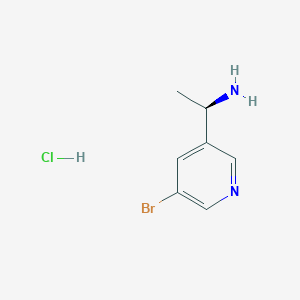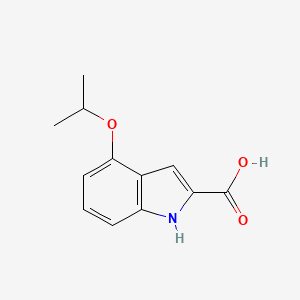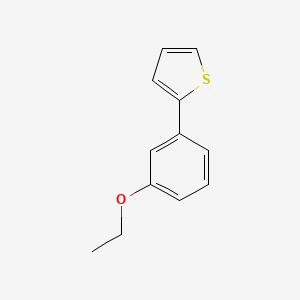![molecular formula C7H5Cl2N3O2S B8648103 5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE CAS No. 175965-06-7](/img/structure/B8648103.png)
5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a sulfonyl chloride group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with 4-chloro-3-oxobutanoate in the presence of acetic acid, followed by chlorination using phosphorus oxychloride . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole and pyridine rings can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as various oxidized and reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Biological Research: It serves as a tool for studying various biological processes and pathways, including enzyme inhibition and signal transduction.
Mecanismo De Acción
The mechanism of action of 5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signal transduction pathways by interacting with key proteins and receptors involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine structure and exhibits comparable biological activities.
5-Methyl-7-chloro[1,2,4]triazolo[1,5-a]pyrimidine: Another related compound with similar chemical properties and applications.
Uniqueness
5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
175965-06-7 |
|---|---|
Fórmula molecular |
C7H5Cl2N3O2S |
Peso molecular |
266.10 g/mol |
Nombre IUPAC |
5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2N3O2S/c1-4-2-5(8)12-6(3-4)10-7(11-12)15(9,13)14/h2-3H,1H3 |
Clave InChI |
IXRBCQDYNLDNDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=NN2C(=C1)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-{[4-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B8648020.png)
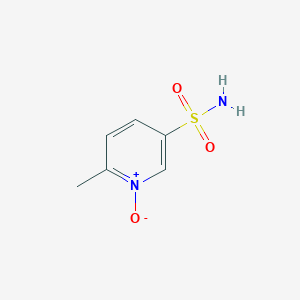
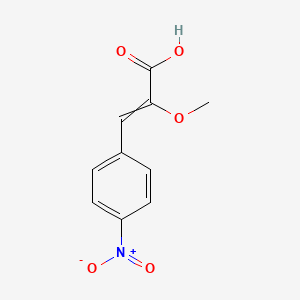

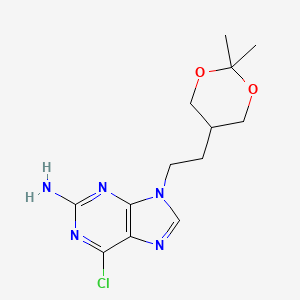
![3-(2-chlorophenyl)-6-(2,4-difluorophenoxy)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8648057.png)
